molecular formula C8H12N4 B6315189 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile CAS No. 1393100-52-1

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile

Cat. No.: B6315189
CAS No.: 1393100-52-1
M. Wt: 164.21 g/mol
InChI Key: BFALMXAGRXTAGV-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and nitrile group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol
  • 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Uniqueness

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile is unique due to the presence of both an amino group and a nitrile group on the same molecule, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile scaffold for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-(4-amino-3-methylpyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-6-7(10)4-12(11-6)8(2,3)5-9/h4H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALMXAGRXTAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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